8-Bromo-3-chloro-1,5-naphthyridine
Description
8-Bromo-3-chloro-1,5-naphthyridine (C₈H₄BrClN₂) is a halogenated heterocyclic compound featuring a 1,5-naphthyridine core substituted with bromine and chlorine at positions 8 and 3, respectively. Its molecular structure enables diverse reactivity, making it a valuable intermediate in pharmaceutical and materials chemistry.
Key structural attributes:
- Molecular formula: C₈H₄BrClN₂ (calculated molecular weight: ~262.5 g/mol).
- Substituent positions: Bromine at position 8 and chlorine at position 3 on the 1,5-naphthyridine scaffold.
- Reactivity: Halogen atoms at activated positions facilitate cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic substitutions .
Properties
Molecular Formula |
C8H4BrClN2 |
|---|---|
Molecular Weight |
243.49 g/mol |
IUPAC Name |
8-bromo-3-chloro-1,5-naphthyridine |
InChI |
InChI=1S/C8H4BrClN2/c9-6-1-2-11-7-3-5(10)4-12-8(6)7/h1-4H |
InChI Key |
LNVFDQJWWQJLJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(C=NC2=C1Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-chloro-1,5-naphthyridine typically involves the halogenation of 1,5-naphthyridine. One common method is the bromination of 3-chloro-1,5-naphthyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of 8-Bromo-3-chloro-1,5-naphthyridine may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-3-chloro-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The reactivity and applications of 8-bromo-3-chloro-1,5-naphthyridine are influenced by halogen type, position, and additional functional groups. Below is a comparison with key analogues:
Key Observations :
- Halogen Position : Bromine at position 8 (as in 8-bromo-3-chloro-1,5-naphthyridine) is more reactive toward cross-coupling than bromine at position 4 or 6 due to electronic activation by the nitrogen atoms .
- Halogen Type : Fluorine (in 8-bromo-3-fluoro-1,5-naphthyridine) reduces steric hindrance compared to chlorine but decreases electrophilicity, altering reaction kinetics .
- Multiple Halogens : 3,8-Dibromo-1,5-naphthyridine allows sequential functionalization, whereas 8-bromo-3-chloro-1,5-naphthyridine offers orthogonal reactivity for stepwise modifications .
Cross-Coupling Reactions
- 8-Bromo-3-chloro-1,5-naphthyridine : The bromine at position 8 is preferentially reactive in Suzuki-Miyaura couplings, similar to 2,8-dibromo-1,5-naphthyridine derivatives used in polymer synthesis . Chlorine at position 3 can undergo nucleophilic substitution with amines or alkoxides .
- 3,8-Dibromo-1,5-naphthyridine : Both bromines participate in cross-coupling, enabling the synthesis of disubstituted polymers or ligands .
Physical and Spectral Properties
Notes:
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